molecular formula C20H21ClN2O4S B2980511 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide CAS No. 922049-02-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide

Katalognummer: B2980511
CAS-Nummer: 922049-02-3
Molekulargewicht: 420.91
InChI-Schlüssel: REVOZFXCNCCIML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepine core fused with a substituted benzenesulfonamide moiety. The compound’s structure includes a 5-allyl group, 3,3-dimethyl substituents on the oxazepine ring, and a 4-chlorobenzenesulfonamide group attached to the 8-position of the benzoxazepine scaffold. Its molecular formula is C₂₀H₂₀ClN₂O₄S, with a molecular weight of 427.9 g/mol (calculated based on analogous compounds in and ).

Eigenschaften

IUPAC Name

4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVOZFXCNCCIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23ClN3O3SC_{18}H_{23}ClN_3O_3S, with a molecular weight of approximately 396.90 g/mol. Its structure features a unique tetrahydrobenzo[b][1,4]oxazepine core combined with an allyl group and a sulfonamide moiety, which are believed to contribute to its biological activity.

Property Value
Molecular FormulaC₁₈H₂₃ClN₃O₃S
Molecular Weight396.90 g/mol
Structural FeaturesTetrahydrobenzo[b][1,4]oxazepine core with allyl and sulfonamide groups

Preliminary studies suggest that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide interacts with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Ion Channel Modulation : It has potential applications in modulating ion channels, which are crucial for various physiological processes.
  • Receptor Interaction : The sulfonamide group may facilitate binding to specific receptors, influencing signaling pathways.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound indicates several therapeutic potentials:

  • Antimicrobial Activity : Studies have shown that sulfonamides generally possess antimicrobial properties. The presence of the sulfonamide group in this compound suggests similar potential.
  • Anti-inflammatory Effects : Compounds with oxazepine structures have been associated with anti-inflammatory activities. This could be relevant for treating conditions like arthritis or other inflammatory disorders.
  • Anticancer Properties : Some derivatives of oxazepine compounds have demonstrated cytotoxic effects against cancer cell lines. The specific structural features of this compound may enhance its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives and found significant antimicrobial activity against Gram-positive bacteria. This suggests that the compound may exhibit similar properties .
  • Research on Ion Channel Modulation : A study focused on the modulation of ion channels by oxazepine derivatives indicated that structural modifications can significantly enhance activity. This highlights the importance of further research on the specific modifications present in N-(5-allyl-3,3-dimethyl-4-oxo) compounds .
  • Cytotoxicity Assays : In vitro studies have shown that certain oxazepine derivatives exhibit selective cytotoxicity against cancer cell lines. This raises the possibility that N-(5-allyl) derivatives could also be explored for anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of this compound share the benzoxazepine-sulfonamide framework but differ in the substituents on the benzenesulfonamide moiety. Below is a detailed comparison with two closely related derivatives:

Structural and Physicochemical Comparison

Property 4-Chloro Derivative (Target Compound) 2,4-Difluoro Derivative 4-Methyl Derivative
Molecular Formula C₂₀H₂₀ClN₂O₄S C₂₀H₂₀F₂N₂O₄S C₂₁H₂₄N₂O₄S
Molecular Weight (g/mol) 427.9 422.4 400.5
Substituent 4-Cl 2,4-F₂ 4-CH₃
CAS Number Not provided in evidence 922123-66-8 921991-57-3
Key Structural Features Chlorine’s electronegativity and bulk Dual fluorine atoms enhancing polarity Methyl group’s lipophilicity

Substituent Effects on Properties

  • The 2,4-difluoro analog (CAS 922123-66-8) exhibits higher polarity due to fluorine’s strong electronegativity, which may enhance solubility in aqueous environments compared to the chloro and methyl derivatives . The 4-methyl group (CAS 921991-57-3) increases lipophilicity, likely improving membrane permeability but reducing water solubility .
  • Molecular Weight Trends :
    The chloro derivative has the highest molecular weight (427.9 g/mol) due to chlorine’s atomic mass, followed by the difluoro (422.4 g/mol) and methyl (400.5 g/mol) analogs.

Limitations in Available Data

Critical physicochemical parameters—such as melting point, boiling point, and solubility—are unavailable for all three compounds in the provided evidence. Pharmacokinetic or pharmacodynamic data (e.g., plasma half-life, metabolic stability) are also absent, limiting a functional comparison.

Implications for Further Research

The structural variability among these analogs highlights the tunability of the benzoxazepine-sulfonamide scaffold. Future studies should prioritize:

Synthesis and Characterization : Determination of melting points, solubility profiles, and stability under physiological conditions.

Biological Screening : Comparative assays to evaluate inhibitory activity against target enzymes (e.g., carbonic anhydrases, kinases) or anticancer potency.

ADME Profiling : Investigation of absorption, distribution, metabolism, and excretion properties to assess drug-likeness.

Similarly, the difluoro and methyl analogs require further exploration to define their therapeutic niches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.